molecular formula C4H2Cl2N2 B010626 2,5-Dichloropyrazine CAS No. 19745-07-4

2,5-Dichloropyrazine

Cat. No. B010626
CAS RN: 19745-07-4
M. Wt: 148.98 g/mol
InChI Key: JVSDZAGCHKCSGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2,5-Dichloropyrazine has been extensively studied. For instance, the synthesis of 2,5-diamino-3,6-dichloropyrazine, a derivative, involves specific reactions under controlled conditions, showcasing the versatility and reactivity of the dichloropyrazine ring (Barclay et al., 1998). Additionally, the creation of 2,5-di(aryleneethynyl)pyrazine derivatives through a two-fold reaction under Sonogashira conditions highlights the compound's potential in optoelectronic applications (Zhao et al., 2004).

Molecular Structure Analysis

The crystal structure of 2,5-diamino-3,6-dichloropyrazine reveals a nearly planar configuration with specific hydrogen-bond interactions forming a ribbon-like arrangement in the crystal, indicating its solid-state stability and potential for forming structured materials (Barclay et al., 1998).

Chemical Reactions and Properties

2,5-Dichloropyrazine exhibits interesting reactivity patterns, such as its involvement in regioselective nucleophilic aromatic substitution reactions. These reactions are influenced by the nature of substituents on the pyrazine ring, demonstrating its utility in synthetic chemistry for constructing complex molecules (Scales et al., 2013).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for the application of 2,5-Dichloropyrazine. Although specific studies on these properties are not directly cited, the detailed molecular structure analysis provides insights into the material characteristics and potential physical behavior of this compound.

Chemical Properties Analysis

The chemical properties of 2,5-Dichloropyrazine, including its electrochemical behavior and interactions with other molecules, play a significant role in its applications. For example, the synthesis and study of derivatives like 2,5-di(aryleneethynyl)pyrazine derivatives reveal important optoelectronic properties and electron-transporting capabilities, suggesting applications in light-emitting devices (Zhao et al., 2004).

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application: Transition metal-catalyzed functionalization of pyrazines .
    • Method: This involves carbon–carbon bond formation on pyrazines and includes classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .
    • Results: This method has been used to create a variety of complex organic compounds .
  • Pharmaceuticals

    • Application: 2,5-Diketopiperazines (2,5-DKPs) are used in the synthesis of pharmaceutical intermediates .
    • Method: The 2,5-DKP ring, a versatile, peptide-like, and stable pharmacophore, is used for synthetic drug design .
    • Results: Some of the 2,5-DKPs have shown promising activities against protozoans, with inhibitory concentrations (IC 50) ranging from 5.4 to 9.5 µg/mL .
  • Biologically Active Compounds

    • Application: C–N cross-coupling reactions are used for the formation of biologically active compounds .
    • Method: This involves the use of transition metal catalysts for carbon–nitrogen bond formation .
    • Results: This method has been used to create a variety of biologically active compounds .
  • Selective Extractants for f-block Metals

    • Application: Functionalized pyrazines are used as selective extractants for f-block metals .
    • Method: The exact method is not specified in the source .
    • Results: The results or outcomes of this application are not provided in the source .
  • Photovoltaic Devices

    • Application: Two-dimensional materials, including pyrazines, are used in the creation of photovoltaic devices .
    • Method: These materials are used due to their outstanding optoelectronic properties .
    • Results: Substantial progress has been made in the field of 2D photovoltaic devices .
  • Effective Catalysts

    • Application: Dicyanopyrazine photoredox catalysts are used in various chemical reactions .
    • Method: This involves the use of dicyanopyrazine photoredox catalysts in a push–pull arrangement .
    • Results: This method has been used to create a variety of chemical compounds .
  • Synthesis of Agrochemicals and Dyes

    • Application: The industrial grade of 2,5-Dichloropyrazine is suitable for the synthesis of agrochemicals and dyes .
    • Method: The exact method is not specified in the source .
    • Results: The results or outcomes of this application are not provided in the source .
  • Synthesis of Pharmaceutical Intermediates

    • Application: The pharmaceutical grade of 2,5-Dichloropyrazine is designed for the synthesis of pharmaceutical intermediates .
    • Method: The exact method is not specified in the source .
    • Results: The results or outcomes of this application are not provided in the source .
  • Synthesis of Agrochemicals and Dyes

    • Application: The industrial grade of 2,5-Dichloropyrazine is suitable for the synthesis of agrochemicals and dyes .
    • Method: The exact method is not specified in the source .
    • Results: The results or outcomes of this application are not provided in the source .
  • Synthesis of Pharmaceutical Intermediates

    • Application: The pharmaceutical grade of 2,5-Dichloropyrazine is designed for the synthesis of pharmaceutical intermediates .
    • Method: The exact method is not specified in the source .
    • Results: The results or outcomes of this application are not provided in the source .

properties

IUPAC Name

2,5-dichloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSDZAGCHKCSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40319709
Record name 2,5-Dichloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40319709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloropyrazine

CAS RN

19745-07-4
Record name 19745-07-4
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Dichloropyrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloropyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
G Palamidessi, L Bernardi - The Journal of Organic Chemistry, 1964 - ACS Publications
l,V,l"-nitri- Page 1 Notes 2491 August, 1964 In the preparation of methyl esters 1 equiv. of the acid, dissolved in methanol or acetone, is heated in an open flask on a steam bath for 15 …
Number of citations: 19 pubs.acs.org
G Xu, F Zhang, Z Li - Journal of Chemical & Engineering Data, 2022 - ACS Publications
In this study, the solubility of 5-chloropyrazin-2-amine in four aqueous solutions (methanol, ethanol, n-propanol, and ethylene glycol (EG)) plus water was determined by a gravimetric …
Number of citations: 1 pubs.acs.org
YH Luo, QL Liu, Y Ling, LJ Yang, W Wang… - Inorganica Chimica …, 2015 - Elsevier
Guest molecule dependent crystal structures, intermolecular interactions and magnetic properties of an iron (II) coordination polymer (2) with 4,4′-dipyridyl disulfide (4-DPS) ligand …
Number of citations: 10 www.sciencedirect.com
P Tuntiwachwuttikul, TJ Bardos… - Journal of heterocyclic …, 1991 - Wiley Online Library
5‐Benzylthio‐1,2‐dihydro‐2‐oxopyrazine (8) was prepared from 2‐amino‐5‐bromopyrazine by sequential treatment with sodium thiobenzylate and diazotization. Condensation of the …
Number of citations: 5 onlinelibrary.wiley.com
A Ohta, F Yamamoto, Y Arimura… - Journal of Heterocyclic …, 1982 - Wiley Online Library
Some 3,6‐dialkyl‐1,4‐dihydroxy‐2,5‐dioxopiperazines were conveniently prepared from the corresponding 3,6‐dialkyl‐2,5‐dichloropyrazines via their 1,4‐dioxides and 3,6‐dialkyl‐2,5…
Number of citations: 10 onlinelibrary.wiley.com
R Gao, Q Zhang, H Wang, F Wang, J Ren… - Journal of energy …, 2023 - Elsevier
Lithium-sulfur batteries (LSBs) are promising as the next generation energy storage options. However, their wide applications have been technically challenged by the diffusion losses …
Number of citations: 4 www.sciencedirect.com
C Garau, A Frontera, D Quiñonero… - The Journal of …, 2004 - ACS Publications
Several π-complexes of cations and anions with aromatic rings have been optimized at the MP2/6-31++G** level of theory. Different aspects of the cation−π interaction have been …
Number of citations: 205 pubs.acs.org
N Sato - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
The chlorination of 1‐hydroxy‐3‐phenyl‐2(1H)‐pyrazinone with phosphoryl chloride proceeded to 5‐chloro‐3‐phenyl‐2(H)‐pyrazinone or 2,5‐dichloro‐3‐phenylpyrazine on heating to …
Number of citations: 10 onlinelibrary.wiley.com
P Richardson, TJ Potter - Synfacts, 2021 - thieme-connect.com
Significance: The preparation of imidazo [1, 2-a] pyridines and related derivatives by a triflic anhydride-mediated annulation is reported. The reaction showed a broad substrate scope …
Number of citations: 0 www.thieme-connect.com
M Mosrin, T Bresser, P Knochel - Organic Letters, 2009 - ACS Publications
Successive regio- and chemoselective metalations of chloropyrazines using TMPMgCl·LiCl and TMPZnCl·LiCl furnish, after trapping with electrophiles, highly functionalized pyrazines …
Number of citations: 120 pubs.acs.org

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